Home > Products > Screening Compounds P45636 > N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide - 941983-40-0

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Catalog Number: EVT-3017832
CAS Number: 941983-40-0
Molecular Formula: C22H22N6O3
Molecular Weight: 418.457
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. []

Relevance: While Imatinib doesn't share the core pyridazine structure of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide, it exhibits a significant structural similarity in its 4-methylpiperazine-1-ylmethyl)benzamide moiety. Both compounds incorporate this specific group, suggesting potential similarities in their binding interactions and pharmacological properties. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. This compound shows promise for treating chronic myeloid leukemia (CML), particularly in patients resistant to existing therapies. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound represents another example of a PDGF receptor tyrosine kinase inhibitor being investigated for its therapeutic potential. []

Relevance: This compound exhibits structural parallels with N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide through the shared 4-methylpiperazin-1-ylmethyl)benzamide moiety. Although the central aromatic systems differ, the presence of this common group suggests potential similarities in their binding interactions. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 displays potent dual inhibitory activities against both FLT3 and CDK kinases. This dual action makes it a promising candidate for acute myeloid leukemia (AML) treatment. []

Relevance: Similar to N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide, FN-1501 incorporates the 4-methylpiperazin-1-ylmethyl)phenyl group. This structural similarity, despite differences in their core structures, hints at potential commonalities in their binding mechanisms and biological effects. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a highly potent type II ABL/c-KIT dual kinase inhibitor. It demonstrates promising antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines. []

Relevance: Both CHMFL-ABL/KIT-155 and N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide contain the 4-methylpiperazin-1-ylmethyl)phenyl substructure. The presence of this common fragment suggests potential similarities in their binding profiles and biological activities, despite variations in their core ring systems. []

N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

Compound Description: PHA-848125 is a potent and orally available cyclin-dependent kinase (CDK) inhibitor. It shows promising efficacy and tolerability in preclinical models of A2780 human ovarian carcinoma and is currently undergoing clinical trials. []

Relevance: PHA-848125 and N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide share the 4-(4-methylpiperazin-1-yl)phenyl subunit. This common structural feature indicates potential similarities in their binding interactions, despite their distinct core structures. []

Overview

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound that integrates various functional groups, making it of significant interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a nitrobenzamide moiety and a piperazine ring attached to a pyridazine derivative. Its potential applications span various fields, including medicinal chemistry, where it may serve as a lead compound for the development of new therapeutic agents.

Source

The compound can be synthesized through various chemical methods and is available from chemical suppliers such as BenchChem and Matrix Scientific. It has also been referenced in patent literature, indicating its relevance in pharmaceutical research and development .

Classification

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide belongs to the class of organic compounds known as nitrobenzenes and amides. It features a piperazine group, which is often associated with pharmacological activity, particularly in the context of central nervous system agents and anti-cancer therapies.

Synthesis Analysis

Methods

The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multiple synthetic steps:

  1. Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine with suitable diketones or dicarboxylic acid derivatives to form the pyridazine core.
  2. Introduction of the Piperazine Moiety: The pyridazine ring is functionalized with 4-methylpiperazine through nucleophilic substitution reactions.
  3. Attachment of the Phenyl Group: This step often employs palladium-catalyzed cross-coupling methods, such as Suzuki or Heck reactions, to introduce the phenyl group.
  4. Formation of the Nitro Group: The final step typically involves nitration of the phenyl ring to introduce the nitro substituent .

Technical Details

The reaction conditions can vary based on the specific reagents and solvents used. For instance, dichloromethane or toluene may serve as solvents during various stages of synthesis, while catalysts like palladium are crucial for cross-coupling reactions.

Molecular Structure Analysis

Structure

The molecular formula for N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of approximately 366.42 g/mol. The structure features:

  • A pyridazine ring linked to a phenyl group.
  • A piperazine ring substituted at one position with a methyl group.
  • A nitro group attached to the benzamide moiety.

Data

The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular architecture and purity.

Chemical Reactions Analysis

Reactions

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide can undergo several chemical reactions:

  1. Oxidation: The compound may be oxidized at the piperazine moiety or phenyl ring, yielding N-oxides or phenolic derivatives.
  2. Reduction: Reduction reactions can target the pyridazine ring or phenyl group, potentially forming dihydropyridazines or cyclohexane derivatives.
  3. Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions at various reactive sites on its structure .

Technical Details

The specific conditions for these reactions depend on factors such as temperature, solvent choice, and presence of catalysts. For example, oxidation may require oxidizing agents like hydrogen peroxide or potassium permanganate.

Mechanism of Action

Process

The mechanism of action for N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to active sites, thereby disrupting normal enzymatic activity.

Data

Research indicates that compounds with similar structures have shown potential in modulating receptor functions and inhibiting pathways involved in diseases such as cancer and tuberculosis .

Physical and Chemical Properties Analysis

Physical Properties

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is expected to exhibit:

  • A solid state at room temperature.
  • Solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

The compound's stability under various pH conditions and its reactivity towards nucleophiles or electrophiles are critical for its application in synthetic chemistry and pharmaceutical formulations.

Applications

Scientific Uses

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has several potential applications:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.
  2. Biological Research: The compound is studied for its potential role as an enzyme inhibitor or receptor modulator, contributing to understanding disease mechanisms.
  3. Material Science: Its unique structure may be explored for applications in developing novel materials, including polymers and nanomaterials .

Properties

CAS Number

941983-40-0

Product Name

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

IUPAC Name

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide

Molecular Formula

C22H22N6O3

Molecular Weight

418.457

InChI

InChI=1S/C22H22N6O3/c1-26-12-14-27(15-13-26)21-11-10-20(24-25-21)16-2-6-18(7-3-16)23-22(29)17-4-8-19(9-5-17)28(30)31/h2-11H,12-15H2,1H3,(H,23,29)

InChI Key

IZOSLKNOOFMTMF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.